molecular formula C13H14ClN3O2 B2904033 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride CAS No. 1706432-02-1

1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B2904033
CAS No.: 1706432-02-1
M. Wt: 279.72
InChI Key: YWYMRASVQQSMSZ-UHFFFAOYSA-N
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Description

1-Phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride is a pyrazolo-pyridine derivative characterized by a phenyl substituent at position 1 and a carboxylic acid group at position 3, stabilized as a hydrochloride salt. Pyrazolo-pyridine scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors .

Properties

IUPAC Name

1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2.ClH/c17-13(18)12-10-8-14-7-6-11(10)16(15-12)9-4-2-1-3-5-9;/h1-5,14H,6-8H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYMRASVQQSMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2C(=O)O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706432-02-1
Record name 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride typically involves the following steps:

  • Condensation Reaction: The starting materials, such as phenylhydrazine and ethyl acetoacetate, undergo a condensation reaction to form the pyrazolo[4,3-c]pyridine core[_{{{CITATION{{{_1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....

  • Hydrolysis: The resulting intermediate is hydrolyzed to introduce the carboxylic acid group.

  • Acidification: The final step involves acidification with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrazolo[4,3-c]pyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

1-Phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

  • Carboxylic Acid vs. Ester: The free carboxylic acid (in the target compound) improves hydrogen-bonding capacity and solubility in aqueous media compared to ethyl esters (e.g., ) . Salt Forms: Hydrochloride salts (target compound, ) enhance stability and solubility, whereas dihydrochloride salts () may further optimize crystallinity for storage .

Biological Activity

1-Phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological properties, including its potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C13H13N3O2C_{13}H_{13}N_{3}O_{2}. The compound features a pyrazolo-pyridine framework that contributes to its biological activity. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC13H13N3O2
SMILESC1CNCC2=C1N(N=C2C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C13H13N3O2/c17-13(18)12...
InChIKeyBDWJETVUUBVTAU-UHFFFAOYSA-N

Synthesis Methods

Various synthetic routes have been developed for the preparation of pyrazolo[4,3-c]pyridine derivatives. Common methods include:

  • Cyclization Reactions : These involve the reaction of phenyl hydrazine with appropriate carbonyl compounds.
  • Condensation Reactions : Utilizing β-dicarbonyl compounds and hydrazines to form the pyrazolo framework.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. For instance:

  • In Vitro Studies : Compounds similar to 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine have demonstrated efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. One study reported that a related compound significantly inhibited anchorage-independent growth in cancer cells (e.g., HCC95) .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression:

  • Neddylation Pathway : Inhibitors derived from this scaffold showed promising results in blocking the neddylation process critical for cancer cell survival .

Neuropharmacological Effects

Research indicates potential psychopharmacological effects:

  • CNS Activity : Some derivatives exhibit activity in models for anxiety and depression, suggesting a role in neuropharmacology .

Case Studies

Several case studies have documented the biological effects of pyrazolo[4,3-c]pyridine compounds:

  • Study on Antitumor Activity : A derivative was tested for its ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls.
  • Neuroprotective Effects : Another study evaluated a related compound's neuroprotective properties in models of neurodegeneration and reported improvements in cognitive function metrics.

Toxicity and Safety Profile

The safety profile of 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine derivatives has been assessed:

  • Toxicity Studies : Preliminary toxicity assessments indicate lower toxicity levels compared to traditional chemotherapeutics. However, further studies are required to establish a comprehensive safety profile.

Q & A

Q. What are the key structural features of 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride, and how do they influence its physicochemical properties?

The compound features a pyrazolo[4,3-c]pyridine core fused with a phenyl group at position 1 and a carboxylic acid moiety at position 3, stabilized as a hydrochloride salt. The bicyclic pyrazolo-pyridine system contributes to aromaticity and planar rigidity, while the carboxylic acid group enhances solubility in polar solvents and facilitates salt formation (improving crystallinity) . The hydrochloride counterion also increases stability during storage and handling by reducing hygroscopicity .

Q. What synthetic methodologies are commonly employed for preparing pyrazolo[4,3-c]pyridine derivatives?

Cyclocondensation reactions are widely used, such as reacting hydrazine derivatives with appropriately substituted pyridine precursors. For example, hydrazine hydrate with 5-azido-pyrazole-4-carbaldehydes in ethanol under reflux can yield pyrazolo[3,4-c]pyridine scaffolds . Multi-step syntheses involving Knorr-type cyclizations or Suzuki couplings for phenyl group introduction are also reported . Purification often requires recrystallization from ethanol/water mixtures or chromatography due to polar byproducts .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition studies?

Standard assays include:

  • Enzyme activity assays : Measure IC50 values using fluorogenic or chromogenic substrates (e.g., for kinases or proteases).
  • Receptor binding studies : Radioligand displacement assays to determine binding affinity (Ki).
  • Docking simulations : Use the compound’s crystal structure (or analogs) to predict binding modes in target active sites .
    Reference compounds with known activity should be included to control for assay variability.

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, given challenges in regioselectivity?

Key strategies:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to direct cyclization regioselectivity .
  • Microwave-assisted synthesis : Reduces reaction time and improves purity by minimizing side reactions .
  • Protecting groups : Temporarily block the carboxylic acid during cyclization to prevent undesired interactions .
    Post-synthesis, HPLC or LC-MS can identify regiochemical byproducts, guiding iterative optimization .

Q. How should researchers address contradictory bioactivity data across different assays (e.g., varying IC50 values)?

Potential causes and solutions:

  • Assay conditions : Validate buffer pH, ionic strength, and co-factor concentrations, as these influence protonation states and binding .
  • Compound stability : Perform stability studies (e.g., via LC-MS) to rule out degradation during assays.
  • Structural analogs : Compare activity across analogs (e.g., ethyl ester vs. carboxylic acid derivatives) to identify functional group contributions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Based on structurally related compounds:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (acute toxicity Category 4 ).
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are most effective for characterizing this compound’s purity and stability?

  • NMR spectroscopy : Confirm regiochemistry via NOESY or COSY for proton assignments .
  • LC-MS/MS : Detect trace impurities (<0.1%) and monitor degradation under stress conditions (e.g., heat, light) .
  • XRD : Resolve crystal structure to validate salt form (hydrochloride vs. free base) .

Methodological and Data Analysis

Q. How can researchers design SAR studies using structural analogs of this compound?

Reference the following analogs for SAR insights:

Compound ModificationsImpact on ActivitySource
Ethyl ester (vs. carboxylic acid)Reduced polarity, altered LogP
Phenyl vs. 4-methoxyphenyl substitutionEnhanced receptor affinity
Methyl group at position 1Increased metabolic stability

Q. What computational tools are recommended for predicting metabolic pathways or toxicity?

  • ADMET prediction : Use SwissADME or ProTox-II to estimate bioavailability and hepatotoxicity .
  • MD simulations : GROMACS or AMBER for studying binding dynamics in target proteins .

Q. How can advanced spectroscopic methods (e.g., 2D-NMR, XRD) resolve structural ambiguities?

  • XRD : Determine absolute configuration and hydrogen-bonding patterns in the hydrochloride salt .
  • HSQC/HMBC NMR : Assign quaternary carbons and confirm fusion points in the pyrazolo-pyridine core .

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